Boc-(S)-3-Amino-5-hexenoic acid
Description
Contextualization within Unnatural Amino Acid Chemistry
Unnatural amino acids, those not found among the 20 proteinogenic amino acids, represent a vast and largely untapped source of chemical diversity for drug discovery and materials science. chemdict.com These synthetic building blocks allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability into peptides and other bioactive molecules. sigmaaldrich.comnih.gov Boc-(S)-3-Amino-5-hexenoic acid falls squarely within this category, offering a unique combination of a β-amino acid scaffold and a reactive terminal olefin. The tert-butoxycarbonyl (Boc) protecting group on the amine is a standard feature in peptide synthesis, facilitating its incorporation into growing peptide chains under controlled conditions. nih.gov
Significance as a β-Amino Acid Building Block in Organic Synthesis
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the third carbon atom (the β-carbon) of the carboxylic acid. This seemingly subtle difference has profound implications for the secondary structures of peptides, leading to the formation of unique helical and sheet-like conformations not accessible with α-amino acids alone. nih.gov The incorporation of β-amino acids like this compound into peptide sequences can enhance their resistance to enzymatic degradation, a crucial factor in improving the pharmacokinetic profiles of peptide-based drugs. sigmaaldrich.com The presence of the terminal double bond in its structure further enhances its utility, providing a handle for various chemical modifications. evitachem.com
Overview of Key Research Domains for the Compound
The primary research domain for this compound is in the field of peptide chemistry and the development of peptidomimetics. evitachem.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. Specifically, this compound is utilized as a reactant in the preparation of lactam-bridged peptide mimics through a combination of peptide coupling and olefin metathesis. chemdict.com These constrained peptides are valuable tools for studying protein-protein interactions and for the development of new therapeutics. nih.gov Furthermore, as a chiral building block, it serves as a key intermediate in the synthesis of other complex chiral molecules, including natural products and synthetic drugs. chembk.comnih.gov
Chemical and Physical Properties
Below are the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 270263-03-1 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₉NO₄ | sigmaaldrich.com |
| Molecular Weight | 229.27 g/mol | sigmaaldrich.com |
| Appearance | Solid or crystalline substance | evitachem.com |
| Optical Activity | [α]/D +20±1°, c = 1 in ethanol (B145695) | sigmaaldrich.com |
| Optical Purity | Enantiomeric excess: ≥99.0% | sigmaaldrich.com |
| Storage Conditions | 2°C to 8°C, sensitive to moisture and heat | sigmaaldrich.comevitachem.com |
Interactive Data Table: Compound Identifiers
CC(C)(C)OC(=O)NC@@HCC(O)=O
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPQLCVYMBPRF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375864 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-03-1 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-(S)-3-amino-5-hexenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Boc S 3 Amino 5 Hexenoic Acid
Stereoselective Synthesis Strategies for Chiral β-Amino Acids
The asymmetric synthesis of β-amino acids is a significant area of research, with several powerful strategies developed to control the stereochemical outcome. These methods are broadly applicable to the synthesis of chiral β-amino acids, including the precursors to Boc-(S)-3-Amino-5-hexenoic acid.
Chiral Auxiliary Approaches in Enantiopure Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis.
One common approach involves the use of chiral oxazolidinones, popularized by David Evans. In a typical sequence, the chiral auxiliary is acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo diastereoselective enolate formation and subsequent reaction with an electrophile. For the synthesis of a precursor to (S)-3-Amino-5-hexenoic acid, this could involve the conjugate addition of an appropriate nucleophile to an α,β-unsaturated system or the alkylation of a glycine-derived enolate. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the incoming reagent to one face of the enolate. After the key bond-forming step, the auxiliary is cleaved under mild conditions to afford the chiral β-amino acid, which can then be protected with the Boc group.
| Chiral Auxiliary | Key Features | Typical Application |
| Evans Oxazolidinones | Readily available in both enantiomeric forms; high diastereoselectivity in enolate reactions. | Asymmetric alkylations, aldol reactions, and conjugate additions. |
| Camphorsultam | Highly crystalline derivatives aid in purification; effective in a range of stereoselective reactions. | Diels-Alder reactions, alkylations, and reductions. |
| Pseudoephedrine | Can be used as a chiral auxiliary in alkylation reactions of amides. | Asymmetric synthesis of α- and β-substituted carboxylic acids. |
Asymmetric Catalysis for C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic systems have been developed for the enantioselective formation of carbon-carbon bonds in the synthesis of chiral β-amino acids.
For instance, transition metal-catalyzed asymmetric hydrogenation of enamines or α,β-unsaturated esters is a powerful method. A prochiral enamine precursor to 3-amino-5-hexenoic acid could be hydrogenated using a chiral rhodium or ruthenium catalyst bearing chiral phosphine ligands, such as BINAP or DuPHOS. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to the desired (S)-enantiomer with high enantiomeric excess.
Another significant strategy is the asymmetric Mannich reaction, which involves the addition of an enolate to an imine. Chiral catalysts, including organocatalysts like proline and its derivatives or metal-based catalysts, can facilitate the enantioselective addition of a suitable carbon nucleophile to an imine, establishing the stereocenter at the C3 position of the β-amino acid backbone.
Enantioselective Functional Group Transformations
Enantioselective functional group transformations involve the conversion of a prochiral functional group into a chiral one with high enantioselectivity. This can be achieved through the use of chiral reagents or catalysts.
An example relevant to the synthesis of chiral β-amino acids is the asymmetric reduction of a β-keto ester. A precursor to (S)-3-Amino-5-hexenoic acid bearing a ketone at the C3 position can be selectively reduced to the corresponding alcohol using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., CBS catalyst). The resulting chiral β-hydroxy ester can then be converted to the β-amino acid through a stereoinvertive or stereoretentive process, such as a Mitsunobu reaction followed by hydrolysis.
Chemoenzymatic Synthetic Routes for Chiral Intermediates
Enzymes are highly efficient and stereoselective catalysts that can be employed in organic synthesis to produce enantiomerically pure compounds under mild reaction conditions. Chemoenzymatic routes combine the advantages of both chemical and enzymatic transformations.
For the synthesis of (S)-3-Amino-5-hexenoic acid, a key chemoenzymatic strategy could involve the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic ester of 3-amino-5-hexenoic acid could be treated with a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. Alternatively, enzymatic hydrolysis of a racemic N-acetylated β-amino acid can be employed, where an acylase selectively hydrolyzes the acetyl group from one enantiomer.
Another powerful enzymatic approach is the use of transaminases. A prochiral β-keto acid precursor can be subjected to asymmetric amination using a transaminase enzyme with an amine donor, directly yielding the chiral β-amino acid with high enantioselectivity.
| Enzyme Class | Transformation | Application in β-Amino Acid Synthesis |
| Lipases | Kinetic resolution via acylation or hydrolysis. | Resolution of racemic β-amino esters or acids. |
| Acylases | Enantioselective hydrolysis of N-acyl groups. | Resolution of racemic N-acyl-β-amino acids. |
| Transaminases | Asymmetric amination of ketones. | Direct synthesis of chiral β-amino acids from β-keto acids. |
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
Role of the tert-Butoxycarbonyl (Boc) Group in Synthetic Sequences
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of amino acids. Its popularity stems from several key features:
Ease of Introduction: The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions. This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
Ease of Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid in an organic solvent. The cleavage proceeds via a carbocationic intermediate, releasing the free amine, carbon dioxide, and isobutylene. This acid-lability makes it orthogonal to other protecting groups that are removed under different conditions (e.g., Fmoc, Cbz).
In the synthesis of this compound, the Boc group is typically introduced after the chiral center at the C3 position has been established. This protection prevents the nucleophilic amino group from participating in subsequent reactions, such as esterification or coupling reactions. The Boc group's stability allows for manipulations of the carboxylic acid and the terminal alkene functionalities of the molecule. For instance, the presence of the Boc group is compatible with olefin metathesis reactions involving the terminal double bond.
Orthogonal Protection Strategies for Multi-functionalized Amino Acids
In the synthesis of complex molecules incorporating this compound, an orthogonal protection strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of others by using different chemical conditions, ensuring that specific sites in the molecule can be manipulated without affecting others iris-biotech.de. The Boc (tert-butyloxycarbonyl) group on the amine and the free carboxylic acid are the primary functional handles of the title compound. However, when it is part of a larger, multi-functionalized molecule, such as a peptide or a natural product analogue, the need for a suite of compatible protecting groups becomes paramount nih.gov.
The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA) iris-biotech.de. Its orthogonality is most often discussed in contrast to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by piperidine. This Boc/Fmoc orthogonality is fundamental in solid-phase peptide synthesis (SPPS) iris-biotech.debiosynth.com. If this compound were to be incorporated into a peptide chain using Fmoc-based SPPS, its Boc group would serve as a permanent protecting group for the β-amino function, while the temporary Fmoc group is removed at each cycle of amino acid addition.
For more complex targets, additional protecting groups may be required that are stable to both acid (TFA) and base (piperidine). These "quasi-orthogonal" or fully orthogonal groups allow for side-chain modifications, cyclization, or branching. For instance, an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) or Dde group can be used to protect a lysine side-chain amine. These groups are selectively removed with hydrazine, leaving Boc, Fmoc, and other acid- or base-labile groups intact . Similarly, an Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, offers another level of orthogonality .
The table below summarizes a selection of protecting groups that could be used orthogonally with the Boc group in a multi-functionalized synthetic intermediate.
| Protecting Group | Abbreviation | Typical Functionality Protected | Cleavage Conditions | Orthogonal to Boc (TFA Cleavage) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amine | 20% Piperidine in DMF | Yes |
| Benzyl (B1604629) | Bzl | Carboxyl, Hydroxyl, Thiol | Hydrogenolysis (H₂/Pd) | Yes |
| Allyloxycarbonyl | Alloc | Amine, Hydroxyl | Pd(PPh₃)₄ / Silane | Yes |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Amine (e.g., Lys side-chain) | 2-4% Hydrazine in DMF | Yes |
| 4-Methyltrityl | Mtt | Amine (e.g., Lys side-chain) | 1% TFA in DCM (mild acidolysis) | No (Selectivity can be achieved) |
| tert-Butyl | tBu | Carboxyl, Hydroxyl | Strong Acid (e.g., TFA) | No |
This multi-layered protection strategy is exemplified in the synthesis of complex lysine derivatives where the α-amine might be protected with Fmoc, the ε-amine with Boc, and the carboxylic acid as a benzyl (Bzl) ester. This allows for three distinct chemical transformations at different points in the synthesis. In the context of this compound, its Boc group would remain stable during base-mediated Fmoc removal or palladium-catalyzed Alloc removal on another part of the molecule.
Divergent Synthetic Pathways from Readily Available Precursors
Divergent synthesis is a powerful strategy that allows for the creation of multiple structurally distinct compounds from a single, common intermediate. For a chiral molecule like this compound, the "chiral pool"—naturally occurring, enantiomerically pure compounds like amino acids or carbohydrates—provides an ideal source of starting materials ankara.edu.tr.
A plausible divergent pathway to this compound and its analogues can be envisioned starting from a readily available chiral precursor such as (S)-glutamic acid or (S)-aspartic acid. One such hypothetical route, adapted from methodologies for similar unsaturated amino acids, begins with the selective reduction of one of the carboxylic acid groups of N-protected (S)-glutamic acid to an alcohol qub.ac.uk. This alcohol can then be oxidized to an aldehyde.
The key branching point of a divergent synthesis could occur at the aldehyde stage.
Pathway to the Target Molecule: The aldehyde can undergo a Wittig-type olefination or a Horner-Wadsworth-Emmons reaction to introduce the terminal double bond, yielding a protected form of (S)-3-Amino-5-hexenoic acid. Subsequent protection of the amine with a Boc group, if not already present, would yield the final product.
Divergent Pathway to Analogues: Alternatively, the intermediate aldehyde could be reacted with different reagents to produce a library of related compounds. For example, reaction with various Grignard reagents could introduce different alkyl or aryl groups in place of the vinyl group. Asymmetric hydrogenation of an α,β-unsaturated ester intermediate, derived from the aldehyde, could generate analogues with different saturation patterns or stereocenters researchgate.net.
Common strategies for β-amino acid synthesis often involve homologation of α-amino acids, such as through the Arndt-Eistert reaction, which extends the carbon chain by one methylene unit illinois.edu. Starting from an appropriately protected (S)-aspartic acid derivative, this method could provide the β-amino acid backbone, which could then be further elaborated to install the terminal alkene.
The following table outlines a conceptual divergent synthesis from (S)-glutamic acid.
| Step | Reaction | Intermediate/Product | Potential for Divergence |
| 1 | N-protection & Selective Esterification | Boc-Glu(OBzl)-OH | Different N- and C-protecting groups can be used. |
| 2 | Selective Reduction of γ-carboxyl | Boc-(S)-2-amino-5-hydroxy-pentanoic acid derivative | - |
| 3 | Oxidation | Boc-(S)-2-amino-5-oxo-pentanoic acid derivative (aldehyde) | Key Branching Point |
| 4a | Wittig Olefination (using CH₂=CHPPh₃Br) | Protected (S)-3-Amino-5-hexenoic acid | Use of different Wittig reagents leads to various C6-substituted analogues. |
| 4b | Grignard Addition (e.g., RMgBr) | Protected (S)-3-amino-6-substituted-hexan-5-ol | A wide variety of R-groups can be introduced. |
| 4c | Reductive Amination | Protected diamino acid derivative | Different amines can be used to generate diverse side chains. |
| 5 | Deprotection/Final Modification | This compound or analogues | - |
This approach highlights how a single, readily available chiral precursor can serve as a starting point for a range of valuable, non-proteinogenic amino acid building blocks.
Process Optimization and Scalability Considerations for Academic Synthesis
Transitioning a synthetic route from a small-scale discovery phase to a larger, gram-scale production suitable for academic research requires careful process optimization. Key considerations include cost, safety, efficiency of reactions, and ease of purification rsc.org.
Reaction and Reagent Optimization: For the introduction of the Boc group, standard procedures using di-tert-butyl dicarbonate (Boc₂O) can be optimized. For example, using a simple solvent system like acetone/water with triethylamine (B128534) as a base can lead to high yields and simplified workups, avoiding the need for pH control or more specialized reagents google.com. In multi-step syntheses, developing "in situ" or one-pot procedures, such as the in situ neutralization protocols used in "Rapid Boc chemistry," can significantly reduce reaction times and minimize handling losses between steps peptide.com.
Catalyst Selection: In reactions like hydrogenation or cross-coupling, the choice of catalyst is critical for scalability. While a highly effective iridium-based catalyst might be suitable for initial studies, a cheaper and more readily available ruthenium-based catalyst could be a more practical choice for gram-scale synthesis, even if it requires slightly higher catalyst loading or longer reaction times rsc.org. Biocatalytic methods, using enzymes like transaldolases, represent another avenue for optimization, often providing high selectivity under mild, aqueous conditions, which simplifies downstream processing and improves the environmental profile of the synthesis nih.govresearchgate.net.
Purification Strategies: A significant bottleneck in scaling up syntheses is purification. Relying solely on column chromatography is often inefficient for larger quantities. Developing robust crystallization methods is a key optimization goal. For Boc-protected amino acids, which can sometimes exist as oils or amorphous solids, inducing crystallization can be challenging. A reported technique involves concentrating the crude product to an oil, adding seed crystals, allowing the material to solidify, and then slurrying it with a non-polar solvent like n-hexane. This method can effectively purify the product by removing non-polar impurities and yielding a stable, crystalline solid, which is easier to handle and store google.com.
Scalability of Key Steps: Each step in the proposed synthetic sequence must be evaluated for scalability. For instance, a Wittig reaction might generate triphenylphosphine oxide as a byproduct, which can complicate purification on a large scale. The Horner-Wadsworth-Emmons reaction is often a preferred alternative as its phosphate byproduct is water-soluble and easily removed during aqueous workup.
The table below summarizes key optimization considerations for an academic-scale synthesis.
| Area of Optimization | Standard Approach | Optimized/Scalable Approach | Rationale |
| Boc Protection | Boc₂O, Dioxane/H₂O, NaOH (pH control) | Boc₂O, Acetone/H₂O, Et₃N | Simpler procedure, avoids rigorous pH monitoring google.com. |
| Purification | Silica Gel Chromatography | Induced Crystallization / Slurrying | Avoids large solvent volumes and time associated with chromatography; yields stable solid google.com. |
| C-C Bond Formation | Wittig Reaction | Horner-Wadsworth-Emmons | Water-soluble byproduct simplifies purification. |
| Asymmetric Control | Chiral Auxiliary | Asymmetric Catalysis (e.g., hydrogenation) | Higher atom economy; avoids steps for adding/removing auxiliary researchgate.net. |
| Overall Process | Stepwise reaction and isolation | One-pot procedures / Telescoping reactions | Reduces solvent waste, handling losses, and overall synthesis time. |
By systematically addressing these factors, a synthetic route for this compound can be developed that is not only chemically elegant but also practical and efficient for producing the quantities needed for further research in an academic laboratory.
Derivatization and Functionalization Strategies of Boc S 3 Amino 5 Hexenoic Acid
Alkene Functionalization Reactions of the Hexenoic Moiety
The terminal double bond in Boc-(S)-3-Amino-5-hexenoic acid is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of cyclic systems.
Olefin Metathesis for Cyclic Structure Formation (e.g., Ring-Closing Metathesis)
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and derivatives of this compound are amenable to this transformation. nih.gov By introducing a second alkene functionality into the molecule, typically through modification of the carboxyl or amino group, RCM can be employed to form a variety of nitrogen-containing heterocycles. nih.govresearchgate.net The reaction is often catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. nih.govresearchgate.net The size of the resulting ring is dependent on the length of the tether connecting the two alkene moieties. This strategy has proven effective for creating both five- and six-membered unsaturated nitrogen heterocycles, which can serve as valuable intermediates for further synthetic elaboration. nih.gov
Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation, Hydrosilylation)
The terminal alkene of this compound can undergo hydrofunctionalization reactions to introduce new functional groups with specific regioselectivity.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment of the alkene with a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) complex, BH₃•THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, yields the corresponding primary alcohol. masterorganicchemistry.comlibretexts.org This transformation converts the hexenoic acid derivative into a 6-hydroxy-amino acid derivative, expanding its synthetic utility. The reaction proceeds with syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene, typically catalyzed by a transition metal complex, most notably platinum-based catalysts. wikipedia.orgyoutube.com The hydrosilylation of terminal alkenes generally results in the anti-Markovnikov addition of the silyl (B83357) group, placing it on the terminal carbon. wikipedia.orgacs.org The resulting organosilane can be a versatile intermediate for further transformations. For instance, oxidation of the carbon-silicon bond can lead to the corresponding alcohol, providing an alternative to hydroboration-oxidation. libretexts.org Various catalysts based on other metals like nickel and palladium have also been developed for this purpose. acs.orglibretexts.org
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom to the alkene moiety opens up possibilities for a wide range of cross-coupling reactions. While direct halogenation of the alkene in this compound itself is less commonly detailed, the principles of alkene halogenation are well-established. Subsequent Suzuki-Miyaura cross-coupling reactions, for example, can then be used to form new carbon-carbon bonds. This powerful reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov By first halogenating the alkene and then performing a Suzuki-Miyaura coupling, a wide variety of aryl or vinyl groups can be introduced at the terminus of the hexenoic acid chain.
Epoxidation and Diastereoselective Ring Opening
The alkene can be converted into an epoxide, a versatile three-membered ring intermediate that can be opened by various nucleophiles. acs.orgmdpi.com
Epoxidation: The epoxidation of the terminal alkene in derivatives of this compound can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com Given the chiral nature of the starting material and the presence of a nearby stereocenter and an amino group, the diastereoselectivity of the epoxidation can be influenced by the reaction conditions and the specific protecting groups employed. rsc.org Asymmetric epoxidation methods, potentially using catalysts like tungsten-bishydroxamic acid complexes with hydrogen peroxide, could offer control over the stereochemistry of the newly formed epoxide ring. acs.orgorganic-chemistry.org
Diastereoselective Ring Opening: The resulting epoxide is a valuable intermediate for further functionalization. The ring can be opened by a variety of nucleophiles, such as amines, azides, or organometallic reagents. mdpi.comrroij.com The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and catalyst. rroij.comresearchgate.net This strategy allows for the introduction of a wide range of functionalities at either the C5 or C6 position of the original hexenoic acid backbone, often with a high degree of stereocontrol, leading to the synthesis of diverse β-amino alcohols and their derivatives. rroij.comrsc.org
Carboxyl Group Modifications
The carboxylic acid functionality provides another key site for derivatization, most notably through the formation of amide bonds.
Amide Bond Formation and Peptide Coupling Methodologies
The carboxyl group of this compound can be readily coupled with amines to form amide bonds. wikipedia.org This is a fundamental transformation in peptide synthesis, allowing for the incorporation of this unsaturated amino acid into peptide chains. wikipedia.orgbachem.com
The process typically involves the activation of the carboxylic acid to make it more reactive towards the amine nucleophile. bachem.com A variety of coupling reagents have been developed to facilitate this reaction, minimize side reactions like racemization, and ensure high coupling efficiency. bachem.comnih.gov
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). bachem.com Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective coupling reagents. bachem.com The choice of coupling reagent, base (such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)), and solvent can be optimized to achieve the desired outcome. bachem.com Furthermore, amino acid fluorides have been explored as stable and reactive intermediates for amide bond formation. researchgate.netsemanticscholar.orgumich.edu
The table below summarizes some common peptide coupling reagents and their characteristics.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be problematic (e.g., DCU from DCC is poorly soluble). bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, but can have toxic byproducts. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, TBTU | Very efficient, fast reaction times, commonly used in solid-phase peptide synthesis. |
| Immonium-type | COMU | High reactivity and solubility of byproducts. |
This ability to form peptide bonds allows for the synthesis of novel peptides and peptidomimetics containing the unique structural features of this compound, which can be valuable for studying structure-activity relationships and developing new therapeutic agents.
Esterification for Conjugate Synthesis
The carboxylic acid moiety of this compound is a prime site for modification, particularly through esterification, to create conjugates with other molecules such as alcohols, polymers, or drugs. This approach is fundamental in the development of prodrugs, drug delivery systems, and bioconjugates.
One prominent application of esterification in this context is the formation of poly(β-amino ester) (PAE) networks. These polymers are synthesized through the conjugate addition of amines to diacrylates and are known for their biodegradability and biocompatibility, making them excellent candidates for drug delivery matrices. scirp.org While a direct example using this compound is not prevalent in literature, a plausible strategy would involve the deprotection of the Boc group to yield the free amine, followed by reaction with a diacrylate monomer to form a PAE. The carboxylic acid of the hexenoic acid moiety could then be coupled to a therapeutic agent or a targeting ligand.
Standard esterification procedures can also be employed to form simple ester conjugates. For instance, the coupling of this compound with an alcohol can be achieved using common coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or using other carbodiimide-based reagents. These methods facilitate the formation of an ester bond under mild conditions, which is crucial to prevent side reactions at the allylic double bond or racemization of the chiral center.
Table 1: Representative Esterification Conditions for Conjugate Synthesis
| Coupling Agent | Additive | Solvent | Temperature | Notes |
| DCC | DMAP | Dichloromethane (B109758) (DCM) | Room Temperature | Standard conditions for esterification. |
| EDC | HOBt | Dimethylformamide (DMF) | Room Temperature | Often used in peptide synthesis, applicable for forming ester bonds. |
| HATU | DIPEA | DMF | Room Temperature | Highly efficient coupling agent, suitable for sterically hindered alcohols. |
Amino Group Modifications Beyond Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org Once the Boc group is removed from this compound, the resulting free amine of (S)-3-Amino-5-hexenoic acid becomes available for a variety of functionalization reactions, including acylation, sulfonylation, alkylation, and reductive amination.
Acylation and Sulfonylation of the Amine
Acylation and sulfonylation of the deprotected amino group introduce amide and sulfonamide functionalities, respectively. These modifications are crucial for building larger molecules, such as peptidomimetics, and for altering the electronic and steric properties of the parent compound.
Acylation: The free amine of (S)-3-Amino-5-hexenoic acid can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. The synthesis of allylic amides is a well-established transformation in organic chemistry. nih.gov For example, reacting the deprotected amino acid with an acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) would yield the corresponding N-acylated derivative.
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. These reactions typically proceed smoothly and provide stable sulfonamide products.
Table 2: General Conditions for Acylation and Sulfonylation
| Reaction | Reagent | Base | Solvent |
| Acylation | Acid Chloride/Anhydride | TEA or DIPEA | DCM or THF |
| Acylation | Carboxylic Acid + Coupling Agent (e.g., HATU) | DIPEA | DMF |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Pyridine or TEA | DCM |
Alkylation and Reductive Amination Strategies
Introducing alkyl groups to the nitrogen atom can be achieved through direct alkylation or reductive amination, leading to secondary or tertiary amines.
Alkylation: Direct N-alkylation of the deprotected (S)-3-Amino-5-hexenoic acid or its ester can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation. monash.edu To achieve mono-alkylation, it is often preferable to use reductive amination or to employ specific strategies that favor the formation of the desired product. The N-alkylation of amino acid esters has been reported using various methods, including the use of phase-transfer catalysts. monash.edu
Reductive Amination: A more controlled method for N-alkylation is reductive amination. orgoreview.commasterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This method offers a high degree of control and is widely applicable for the synthesis of a diverse range of N-alkylated amino acids.
Preparation of Orthogonally Protected N-Derivatives
In complex multi-step syntheses, it is often necessary to employ an orthogonal protection strategy, where different protecting groups can be removed selectively under different reaction conditions. rsc.orgnih.gov After the removal of the acid-labile Boc group from this compound, a different, orthogonally stable protecting group can be introduced.
Common orthogonal protecting groups for amines include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.
Fmoc Protection: The introduction of the Fmoc group onto the deprotected (S)-3-Amino-5-hexenoic acid can be achieved by reacting it with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or DIPEA in a solvent mixture such as dioxane/water or acetonitrile/water. The resulting Fmoc-(S)-3-Amino-5-hexenoic acid is stable to acidic conditions used to remove the Boc group but can be deprotected using a mild base like piperidine.
Cbz Protection: The Cbz group can be introduced by reacting the free amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. google.com The Cbz group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, but can be cleaved by catalytic hydrogenation.
The ability to introduce these orthogonal protecting groups allows for the selective manipulation of different functional groups within a molecule, which is a cornerstone of modern synthetic organic chemistry and is particularly important in peptide and peptidomimetic synthesis. researchgate.net
Table 3: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Boc2O, Boc-N3 | Acid (e.g., TFA, HCl) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Cbz (Z) | Benzyl Chloroformate | Catalytic Hydrogenation (e.g., H2/Pd-C) |
Applications in Peptidomimetics and Foldamer Research
Design Principles for Peptidomimetics Incorporating Boc-(S)-3-Amino-5-hexenoic acid
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. nih.gov this compound serves as a key component in the synthesis of these advanced molecules.
Introducing conformational constraints into a peptide analog can significantly enhance its binding affinity and selectivity for a biological target. nih.govupc.edu By restricting the number of available conformations, the entropic penalty of binding to a receptor is reduced, leading to a more potent interaction. upc.edu The incorporation of this compound imposes local conformational constraints on the peptide chain. upc.edumdpi.com This pre-organization of the molecule into a bioactive conformation can be a critical factor in the successful design of peptidomimetics that target specific protein-protein interactions or receptor binding sites. nih.govnih.gov
The terminal alkene in the side chain of this compound is a particularly valuable feature, as it serves as a chemical handle for macrocyclization. sigmaaldrich.comsigmaaldrich.com Ring-Closing Metathesis (RCM) is a powerful chemical reaction that utilizes this alkene functionality to form a cyclic peptide structure. drughunter.comnih.gov This process involves introducing two alkene-containing residues, such as this compound, into a linear peptide chain and then using a catalyst (e.g., a Grubbs' catalyst) to form a new carbon-carbon double bond, closing the ring. nih.gov The resulting macrocyclic peptidomimetics, often lactam-bridged mimics, are highly constrained structures. sigmaaldrich.comsigmaaldrich.com This conformational rigidity can lock the molecule into its bioactive shape, dramatically improving its potency and metabolic stability. drughunter.com RCM has become a widely used strategy in drug discovery for creating novel therapeutics, including antiviral and anticancer agents. nih.govthieme-connect.com
| Peptidomimetic Design Strategy | Role of this compound | Desired Outcome |
| Backbone Homologation | Serves as a β-amino acid building block, inserting an extra carbon into the peptide backbone. | Increased stability against proteolytic degradation. |
| Conformational Constraint | The β-amino acid structure restricts local bond rotations within the peptide chain. | Pre-organization into a bioactive conformation for enhanced receptor binding affinity. nih.govupc.edu |
| Macrocyclization | Provides a terminal alkene side chain for Ring-Closing Metathesis (RCM) reactions. sigmaaldrich.comsigmaaldrich.com | Creation of rigid cyclic peptides with improved potency and metabolic stability. drughunter.comnih.gov |
Foldamer Design and Synthesis Utilizing this compound
Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, similar to the helices and sheets of proteins. nih.gov They represent a frontier in materials science and medicinal chemistry, offering the potential to create novel molecular scaffolds for a variety of applications. nih.gov
Oligomers composed entirely of β-amino acids, known as β-peptides, are one of the most studied classes of foldamers. nih.gov Depending on the substitution pattern and stereochemistry of the constituent monomers, β-peptides can form a variety of stable helical structures, including the 12-helix and the 14-helix. nih.gov this compound can be used as a monomer in the synthesis of such helical scaffolds. The defined (S)-stereochemistry of the compound helps to direct the winding of the helical structure. The design of these synthetic helices allows for the precise positioning of functional groups along the foldamer surface, making them attractive for mimicking the helical domains of proteins or for creating novel catalysts and materials. uni-muenchen.dersc.orgrsc.org
The development of β-peptide foldamers has expanded the toolkit of molecular design far beyond what is possible with natural peptides. nih.govnih.gov The additional rotatable bond in the β-amino acid backbone provides access to a greater diversity of stable, folded structures. nih.gov this compound contributes to this field as a functionalized building block. Its Boc-protected amine is compatible with standard solid-phase peptide synthesis techniques, allowing for the controlled, stepwise construction of β-peptide oligomers. The allyl side chain can be used for post-synthesis modification or to influence the packing of foldamers into higher-order assemblies. nih.gov Research into α/β-peptide foldamers has also shown that incorporating β-residues can confer significant resistance to proteolytic degradation while maintaining high affinity for protein targets. nih.gov
| Common β-Peptide Helical Structures | Description |
| 14-Helix | Characterized by 14-membered hydrogen-bonded rings between C=O(i) and N-H(i+2). It is a common and stable conformation for β-peptides. nih.gov |
| 12-Helix | Formed from cyclic β-amino acid residues, resulting in a more tightly wound helix with 12-membered hydrogen-bonded rings. nih.gov |
| 10/12-Helix | Adopted by sequences of alternating β²- and β³-residues, leading to a mixed hydrogen-bonding pattern. nih.gov |
Conformational Control and Prediction in Foldamer Architectures
This compound is a key precursor in the synthesis of conformationally restricted peptide analogues, particularly through the formation of lactam bridges. A primary application involves its use in synthesizing homo-Freidinger lactams, which are bridged dipeptide mimics. This strategy utilizes the terminal alkene functionality of the amino acid in a ring-closing metathesis (RCM) reaction.
The process typically involves coupling this compound with another amino acid that also contains a terminal alkene, such as N-allylglycine. Once incorporated into a peptide sequence, the two terminal double bonds are subjected to an olefin metathesis reaction, commonly catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst). This reaction forms a new carbon-carbon double bond, creating a cyclic structure and releasing ethylene as a byproduct. The resulting macrocycle introduces a significant conformational constraint on the peptide backbone.
The size of the resulting lactam ring—and thus the degree and nature of the conformational constraint—can be precisely controlled based on the placement of the unsaturated amino acids within the peptide chain. For instance, linking an i and i+1 residue results in a small, tight ring structure. This rigid scaffold forces the peptide backbone to adopt a well-defined turn, which can be predicted with high accuracy using computational modeling and confirmed through spectroscopic methods like NMR. These defined structures are crucial in designing foldamers that mimic specific secondary structures of proteins, such as β-turns or helical segments.
Below is a table summarizing the key elements in the conformational control of a dipeptide mimic using this method.
| Component | Role in Conformational Control | Resulting Structure |
| This compound | Provides one of the terminal alkene side chains for cyclization. | Forms one half of the macrocyclic bridge. |
| N-allylglycine methyl ester | Provides the second terminal alkene for the metathesis reaction. | Forms the other half of the macrocyclic bridge. |
| Grubbs Catalyst | Catalyzes the ring-closing metathesis reaction. | Covalently links the two side chains. |
| Resulting Lactam Bridge | Imposes a rigid constraint on the peptide backbone. | A defined, predictable turn structure (homo-Freidinger lactam). |
This approach allows for the rational design of foldamer architectures, where the incorporation of this compound serves as a tool to enforce specific, predictable three-dimensional shapes.
Influence on Proteolytic Stability and Conformational Dynamics of Conjugates
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids and the introduction of conformational constraints are established strategies to enhance proteolytic stability.
Peptides and foldamers containing lactam bridges derived from this compound exhibit significantly increased resistance to enzymatic degradation. Natural proteases recognize and cleave peptide bonds within flexible, linear amino acid sequences. The rigid, cyclic structure of a lactam-bridged peptidomimetic prevents the peptide from fitting into the active site of these enzymes. The non-natural β-amino acid structure of the core component further hinders recognition by proteases, which are highly specific for L-α-amino acids. Research on β-peptides has shown them to be generally resilient to proteolysis by common peptidases nih.gov.
The conformational dynamics of the resulting conjugates are also profoundly affected. A linear peptide exists as an ensemble of multiple conformations in solution, a flexibility that is often necessary for it to be recognized by proteases. In contrast, the lactam bridge locks the peptide into a single, low-energy conformation. This reduction in conformational entropy not only enhances stability but also can improve binding affinity to a target receptor by pre-organizing the molecule into its bioactive shape. While specific quantitative data on the proteolytic half-life of conjugates derived solely from this compound is not extensively detailed in publicly available literature, the established principles of peptidomimetic design strongly support their enhanced stability.
Structure-Activity Relationship (SAR) Studies in Peptidomimetic and Foldamer Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. In the context of peptidomimetics and foldamers, SAR studies involve systematically modifying the structure of the molecule—such as the ring size, the stereochemistry, or the side chains of the amino acid residues—and evaluating the effect of these changes on a specific biological endpoint (e.g., receptor binding, antimicrobial activity).
While extensive SAR studies focused specifically on a broad series of derivatives of this compound are not widely published, the homo-Freidinger lactams synthesized from it serve as excellent scaffolds for such investigations. By using the constrained lactam as a core structure, researchers can probe the importance of peripheral functional groups.
For example, an SAR study could involve synthesizing a library of analogues based on a lactam-bridged core, as shown in the hypothetical table below.
| Analogue | Modification from Parent Structure | Hypothetical Change in Activity | Rationale for Modification |
| Parent | Lactam from this compound and N-allylglycine | Baseline | Establish activity of the core scaffold. |
| Analogue 1 | Replace N-allylglycine with a longer-chain unsaturated amino acid. | Decreased Activity | Probes the effect of increasing lactam ring size on the backbone conformation and activity. |
| Analogue 2 | Add a functional group (e.g., phenyl) to the N-terminus. | Increased Activity | Investigates potential new binding interactions with the target. |
| Analogue 3 | Change the stereochemistry of the β-amino acid from (S) to (R). | No Activity | Determines the importance of stereospecificity for target recognition. |
Such studies, enabled by the defined and rigid architecture provided by building blocks like this compound, are crucial for the rational design of potent and selective peptidomimetic drugs. The conformational constraint isolates the effects of modifying other parts of the molecule, leading to clearer and more interpretable SAR data.
Mechanistic Investigations of Biological Interactions and Functional Modulation
Enzyme Inhibition Studies and Proposed Mechanisms of Action
The evaluation of a compound's effect on enzyme activity is a cornerstone of drug discovery and mechanistic biology. For a molecule like Boc-(S)-3-Amino-5-hexenoic acid, its structure suggests potential interactions with various enzyme classes, though specific targets have not been identified.
Enzyme inhibition kinetics are studied to quantify the potency of an inhibitor and to understand its mode of interaction with the enzyme. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined. The binding mode describes whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.
Although specific kinetic data for this compound are not available, the table below illustrates how such data would be presented.
Interactive Table: Hypothetical Inhibition Kinetics Data (Note: This data is for illustrative purposes only and does not represent experimental findings for this compound.)
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| Enzyme X | Compound A | 15.2 | 7.8 | Competitive |
| Enzyme Y | Compound B | 5.6 | 2.1 | Non-competitive |
| Enzyme Z | Compound C | 22.0 | 12.5 | Uncompetitive |
Binding modes are elucidated through kinetic experiments where substrate and inhibitor concentrations are varied. Computational docking simulations can also predict how the inhibitor might fit into an enzyme's active or allosteric site, highlighting potential hydrogen bonds, hydrophobic interactions, and steric clashes.
The hexenoic acid structure contains several features that could be crucial for enzyme interaction:
Carboxylic Acid: This group is ionizable and can act as a hydrogen bond donor and acceptor, potentially interacting with charged or polar amino acid residues (e.g., Lysine, Arginine, Histidine) in an enzyme's active site.
Terminal Alkene (C5-C6 double bond): This unsaturated bond introduces conformational rigidity and provides a site for potential covalent interaction. Unsaturated amino acids, particularly β,γ-unsaturated ones, are known to act as mechanism-based inactivators (irreversible inhibitors) of certain enzymes. nih.gov The double bond can function as a Michael acceptor after an enzymatic or chemical activation step, leading to covalent modification of a nucleophilic residue (like cysteine or serine) on the enzyme.
Boc-Protected Amine: The bulky tert-butyloxycarbonyl (Boc) group is a key feature. organic-chemistry.org It is largely hydrophobic and sterically demanding, which would heavily influence how the molecule fits into a binding pocket. In some contexts, Boc-protected amino acids have been shown to possess biological activity themselves. nih.gov
Distinguishing between reversible and irreversible inhibition is critical for understanding a compound's mechanism of action.
Reversible Inhibition: Characterized by non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) between the inhibitor and the enzyme. youtube.com The inhibitor can readily dissociate, and enzyme activity can be restored upon removal of the inhibitor. youtube.com
Irreversible Inhibition: Involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to permanent inactivation. youtube.com The presence of the reactive alkene moiety in this compound suggests a potential for irreversible inhibition through covalent modification of the target enzyme. nih.gov
Dialysis experiments or measuring the time-dependent inactivation of an enzyme are common methods to differentiate between these two mechanisms.
Interactive Table: Comparison of Inhibition Mechanisms
| Feature | Reversible Inhibition | Irreversible Inhibition |
| Bonding | Non-covalent (H-bonds, ionic, hydrophobic) | Covalent |
| Enzyme Activity | Can be restored upon inhibitor removal | Permanently lost |
| Kinetics | Inhibitor dissociation is rapid | Inhibitor dissociation is very slow or non-existent |
| Example Interaction | Competitive binding to the active site | Covalent linkage to a key catalytic residue |
Receptor Binding and Ligand Design Principles for Derivatives
Beyond enzyme inhibition, molecules like this compound can be investigated for their ability to bind to cellular receptors and modulate their function.
Receptor binding assays are used to determine if a compound can interact with a specific receptor. If binding occurs, functional assays are performed to classify the compound as an agonist (which activates the receptor) or an antagonist (which blocks the receptor from being activated by its natural ligand). Research has shown that derivatives of Boc-protected amino acids can function as allosteric modulators and antagonists at specific receptors, such as the A1 adenosine (B11128) receptor. nih.gov This indicates that while the parent compound may be inactive, its derivatives could possess significant biological activity.
Interactive Table: Defining Agonist and Antagonist Activity
| Ligand Type | Receptor Interaction | Cellular Response |
| Agonist | Binds to and activates the receptor | Elicits a biological/cellular response |
| Antagonist | Binds to the receptor but does not activate it | Blocks the agonist from binding, preventing a response |
| Partial Agonist | Binds and activates, but with lower efficacy than a full agonist | Elicits a sub-maximal response |
A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative charges) necessary for a molecule to interact with a specific biological target. Elucidation requires a set of active compounds to identify these common essential features.
As no specific biological target has been identified for this compound, a pharmacophore model has not been developed. However, if a target were discovered, the key structural elements of the molecule for such a model would include:
A Hydrophobic Feature: The bulky Boc group.
A Hydrogen Bond Acceptor/Negative Ionizable Feature: The carboxylate group.
A Chiral Center: The stereochemistry at the C3 position, which would be critical for specific interactions.
A Hydrophobic Region: The terminal alkene.
These features would be mapped in three-dimensional space to guide the design of new, potentially more potent derivatives.
Investigations into Allosteric Modulation
Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's conformational dynamics and, consequently, its activity. This mechanism offers a more nuanced approach to drug action compared to direct agonists or antagonists.
For a compound like this compound, which incorporates a γ-amino acid scaffold, a primary area of interest for allosteric modulation studies would be receptors that are naturally responsive to such structures, most notably the GABA receptors. wikipedia.orgnih.govwikipedia.org GABA (γ-aminobutyric acid) is the principal inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, possess multiple allosteric binding sites. wikipedia.orgnih.gov
Hypothetical Investigatory Approaches:
Should research be undertaken, a typical workflow to investigate the allosteric modulation potential of this compound would involve:
Binding Assays: Radioligand binding assays could determine if the compound can displace known allosteric modulators from their binding sites on, for example, GABA-A receptors.
Electrophysiological Studies: Techniques like patch-clamp recordings on neurons or cells expressing specific receptor subtypes would be crucial to observe any changes in ion flow in the presence of the compound and the natural ligand (e.g., GABA). nih.gov An allosteric modulator would be expected to enhance or diminish the GABA-induced current without activating the receptor on its own. wikipedia.orgnih.gov
Data from a hypothetical study on a related γ-amino acid derivative might be presented as follows:
| Compound | Receptor Subtype | Modulation Type | EC₅₀ (µM) for Potentiation |
| Derivative X | GABA-A α1β2γ2 | Positive | 2.5 |
| Derivative Y | GABA-A α5β3γ2 | Negative | 10.8 |
This table illustrates the type of data that would be generated from such investigations, indicating the compound's effect, potency, and receptor subtype selectivity.
Cellular Uptake and Intracellular Trafficking Mechanisms of Functionalized Derivatives
The ability of a molecule to enter a cell and reach its target is fundamental to its biological activity. For a compound like this compound, the Boc (tert-butoxycarbonyl) protecting group generally increases lipophilicity, which can facilitate passive diffusion across the cell membrane. organic-chemistry.orgresearchgate.net However, for more targeted delivery or to improve the uptake of more polar derivatives, functionalization is often necessary.
Strategies for Functionalization and Study:
Fluorescent Labeling: Attaching a fluorescent tag (e.g., fluorescein, rhodamine) to a derivative of this compound would allow for direct visualization of its cellular uptake and localization using techniques like confocal microscopy and flow cytometry.
Targeting Ligands: Conjugating the molecule to ligands that bind to specific cell surface receptors can enhance uptake via receptor-mediated endocytosis. mdpi.com Examples include folic acid for cancer cells overexpressing the folate receptor or specific peptides for other targets. mdpi.com
Inhibition Studies: To elucidate the uptake mechanism, cells can be treated with inhibitors of specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis). A reduction in the uptake of the labeled compound in the presence of a specific inhibitor would point towards that pathway's involvement. nih.gov
Research findings could be summarized in a table similar to this:
| Derivative | Functionalization | Cell Line | Primary Uptake Mechanism | Intracellular Localization |
| Compound-Fluorescein | Fluorescent Tag | HeLa | Passive Diffusion | Cytoplasm |
| Compound-Folate | Targeting Ligand | MCF-7 | Clathrin-mediated Endocytosis | Endosomes/Lysosomes |
This table provides a clear overview of how different functionalizations can influence the cellular uptake and fate of a molecule.
Modulation of Protein-Protein Interactions (PPIs) by Peptidomimetic and Foldamer Constructs
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging drug targets. nih.govcam.ac.ukresearchgate.net Peptidomimetics and foldamers are synthetic oligomers designed to mimic the secondary structures of peptides (e.g., α-helices, β-sheets) that often mediate PPIs. nih.govnih.govrsc.orgnih.gov By mimicking these structures, they can disrupt or stabilize specific PPIs. nih.gov
The incorporation of unnatural amino acids like γ-amino acids into these constructs can confer several advantages, including increased stability against proteolytic degradation and the ability to adopt novel, well-defined three-dimensional structures. nih.govnih.govresearchgate.net The unsaturated bond in this compound offers a point for further chemical modification and could introduce specific conformational constraints within a peptidomimetic or foldamer backbone.
Design and Evaluation of PPI Modulators:
Structural Design: this compound could be incorporated into a peptide sequence known to be involved in a PPI. The goal would be to create a more stable or potent mimic of the natural peptide.
Synthesis: The synthesis of such peptidomimetics would likely be achieved through solid-phase peptide synthesis, a standard method for building peptide chains. nih.govnih.gov
Biophysical Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) would be used to quantify the binding affinity of the synthetic construct to its target protein and its ability to disrupt the native PPI.
A summary of results from a study on a peptidomimetic containing a γ-amino acid might look like this:
| Peptidomimetic | Target PPI | Binding Affinity (K_d) to Target Protein | IC₅₀ for PPI Disruption |
| Mimetic-1 (α-peptide) | p53/MDM2 | 1.5 µM | 5.2 µM |
| Mimetic-2 (with γ-amino acid) | p53/MDM2 | 0.8 µM | 2.1 µM |
This table would demonstrate the impact of incorporating a non-natural amino acid on the binding affinity and inhibitory potency of a peptidomimetic.
Conformational Analysis and Structural Characterization in Research
Advanced Spectroscopic Techniques for Conformational Elucidation
Spectroscopic methods offer powerful tools for probing the spatial arrangement of atoms and the secondary structure of molecules like Boc-(S)-3-Amino-5-hexenoic acid in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY for Spatial Proximity)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of molecules in solution. One-dimensional NMR provides information about the chemical environment of individual protons and carbons, while two-dimensional techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), reveal through-space correlations between protons that are in close proximity.
These techniques are particularly valuable for defining the spatial relationships between different parts of the this compound molecule. For instance, NOESY and ROESY experiments can identify correlations between the protons of the Boc protecting group and protons along the hexenoic acid backbone, providing insights into the orientation of the side chain relative to the backbone. The intensity of the cross-peaks in NOESY and ROESY spectra is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.
Table 1: Hypothetical NOESY/ROESY Correlations and Inferred Spatial Proximities for this compound
| Proton Pair | Observed Correlation | Inferred Proximity | Conformational Implication |
| Boc (t-butyl) H ↔ H3 | Strong | < 3 Å | Suggests a folded or compact conformation where the Boc group is oriented towards the C3 position. |
| H3 ↔ H5 | Medium | ~3-4 Å | Indicates a specific spatial relationship between the chiral center and the terminal vinyl group. |
| H2 ↔ H4 | Weak | > 4 Å | Suggests a more extended conformation along this portion of the backbone. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
The CD spectrum of this compound would be expected to show characteristic bands corresponding to the electronic transitions of its chromophores, such as the carbonyl group of the carboxylic acid and the carbamate of the Boc group, within the chiral environment. Changes in the CD spectrum upon alterations in solvent polarity or temperature can indicate conformational shifts.
Table 2: Representative Circular Dichroism Data for a Chiral Boc-Protected Amino Acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Associated Transition | Structural Interpretation |
| ~210 | -5,000 | n → π* (Carbamate) | The negative Cotton effect suggests a specific preferred conformation of the Boc-amino group. |
| ~225 | +2,500 | n → π* (Carboxyl) | The positive Cotton effect indicates a defined spatial orientation of the carboxylic acid group relative to the chiral center. |
X-ray Crystallography of Derived Structures for Atomic Resolution
While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or of short peptides incorporating this amino acid can provide atomic-resolution three-dimensional structures. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise positions of all atoms in the crystal lattice.
The resulting crystal structure offers a static, solid-state snapshot of the molecule's conformation, revealing detailed information about bond lengths, bond angles, and torsional angles. This information is invaluable for validating and refining the solution-state conformations suggested by NMR and CD spectroscopy and for providing a solid benchmark for computational models.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable tools for exploring the conformational landscape of molecules and for providing insights into their electronic properties and reactivity.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic behavior and conformational flexibility of this compound.
These simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformations and the transitions between them. By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in different conformational states, providing a detailed picture of its conformational ensemble in various environments (e.g., in different solvents).
Table 3: Illustrative Results from a Molecular Dynamics Simulation of this compound
| Dihedral Angle | Major Conformer Population (%) | Angle Range (degrees) | Description |
| C2-C3-N-C(Boc) | 65 | -70 to -50 | A preferred orientation of the Boc-protecting group relative to the backbone. |
| C3-C4-C5-C6 | 45 | 160 to 180 | A tendency towards an extended, anti-periplanar arrangement of the terminal vinyl group. |
| C3-C4-C5-C6 | 30 | 50 to 70 | A significant population of a gauche conformation, indicating flexibility in the side chain. |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate information about the geometry of different conformers, their relative energies, and the energy barriers for conformational transitions.
Furthermore, these calculations can elucidate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack, and for predicting its interactions with other molecules.
Table 4: Theoretical Electronic Properties of a Boc-Amino Acid from Quantum Chemical Calculations
| Property | Calculated Value | Significance |
| Relative Energy of Conformers | Conformer A: 0.0 kcal/mol, Conformer B: +1.5 kcal/mol | Predicts the relative stability and population of different conformations at equilibrium. |
| HOMO-LUMO Gap | 5.8 eV | An indicator of chemical reactivity and electronic excitability. |
| Mulliken Atomic Charges | N: -0.45, O(carbonyl): -0.52 | Provides insight into the distribution of charge and potential sites for electrostatic interactions. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. By simulating the binding process, researchers can gain insights into the binding affinity, conformation, and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
While specific molecular docking studies for this compound are not extensively detailed in publicly available research, the principles of the technique are broadly applicable. As an N-protected amino acid, this compound serves as a chiral building block. Derivatives of this molecule could be designed as potential ligands for various biological targets. In such a scenario, molecular docking would be a critical step to:
Predict Binding Conformation: Determine the most likely three-dimensional arrangement of the ligand within the active site of a target protein.
Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the interaction, which helps in ranking potential ligands.
Elucidate Interaction Mechanisms: Identify the key amino acid residues in the receptor that are involved in the binding, providing a basis for understanding the structure-activity relationship.
The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's binding site. Each of these "poses" is then evaluated using a scoring function that approximates the free energy of binding. The results help guide the synthesis of more potent and selective analogs.
Advanced Stereochemical Purity Determination Methodologies in Research
The determination of stereochemical, or enantiomeric, purity is a critical aspect of chemical research and development, particularly for chiral molecules intended for use in pharmaceuticals or as synthetic intermediates. For N-protected amino acids such as this compound, ensuring high enantiomeric excess is essential because these molecules are often used as building blocks in peptide synthesis. sigmaaldrich.comphenomenex.com The presence of even minor amounts of the undesired enantiomer can lead to the formation of diastereomeric peptides with altered three-dimensional structures, potentially affecting their biological activity and therapeutic efficacy. phenomenex.com Consequently, advanced and highly sensitive analytical methodologies are employed to accurately quantify the enantiomeric composition.
Chiral Chromatography Applications (e.g., Chiral High-Performance Liquid Chromatography)
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for the separation and quantification of enantiomers. sigmaaldrich.com This direct method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For N-blocked amino acids like t-BOC derivatives, several types of CSPs have proven effective. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using Teicoplanin or Ristocetin A, are particularly popular due to their multimodal capabilities and broad selectivity for acidic racemates. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are also widely utilized and can achieve high-resolution separations. phenomenex.com
The choice of mobile phase is crucial for achieving optimal separation. For t-BOC amino acids, reversed-phase mode is often the most viable choice on macrocyclic glycopeptide CSPs. sigmaaldrich.com These methods frequently employ volatile buffers, such as ammonium trifluoroacetate, making them compatible with mass spectrometry (LC/MS) for enhanced detection and identification. sigmaaldrich.com The unique chiral recognition mechanisms of these CSPs allow for the baseline resolution of a large number of t-BOC protected amino acids. sigmaaldrich.com
Table 1: Comparison of Chiral Stationary Phases for N-Blocked Amino Acid Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase Mode | Suitability for Boc-Amino Acids | Reference |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Reversed-Phase | Excellent | sigmaaldrich.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC R (Ristocetin A) | Reversed-Phase | Excellent | sigmaaldrich.com |
| Polysaccharide-Based | Lux Cellulose-1, -2, -3, -4 | Reversed-Phase | Good to Excellent | phenomenex.com |
Derivatization Strategies for Enhanced Chiral Resolution
An alternative to direct chiral chromatography is the indirect approach, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral HPLC columns and methods. wikipedia.orgspringernature.com
For amino acids, this strategy typically requires the presence of a free amino group. Therefore, to analyze the enantiomeric purity of a compound like this compound using this method, the Boc protecting group would first need to be removed. The resulting free amino acid can then be reacted with a CDA.
A widely used CDA for amino acids is Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂). springernature.comnih.gov It reacts with the primary amino group of an amino acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC. springernature.comsci-hub.box Advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), have been developed to provide even higher sensitivity and better separation. mdpi.com The choice of CDA is critical and depends on the analyte's structure and the desired sensitivity of the assay. nih.gov
Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Amino Acids
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Resulting Derivative | Reference |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent / FDAA | Primary/Secondary Amines | Diastereomeric N-DNP-L-Ala-NH₂ adducts | springernature.comnih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Primary/Secondary Amines | Diastereomeric N-DNP-L-Leu-NH₂ adducts | mdpi.com |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary/Secondary Amines | Diastereomeric thioureas | nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines | Diastereomeric carbamates | researchgate.net |
Emerging Research Directions and Future Perspectives
Integration into Advanced Chemical Biology Tools (e.g., Probe Development)
The unique structure of Boc-(S)-3-Amino-5-hexenoic acid makes it an ideal building block for creating advanced chemical biology probes. As a functionalized amino acid, it can be incorporated into peptide sequences using standard synthesis protocols. sigmaaldrich.com The true utility of this compound lies in its terminal alkene moiety. This functional group serves as a versatile chemical handle that is generally stable during peptide synthesis but can be selectively modified in subsequent steps.
Researchers can synthesize a peptide containing this compound and then use the alkene group to attach various reporter tags. For instance, fluorescent dyes, biotin (B1667282) tags for affinity purification, or cross-linking agents can be conjugated to the peptide. This strategy allows for the creation of highly specific probes to study protein-protein interactions, enzyme activity, and cellular localization. The ability to introduce a unique reactive site into a peptide chain at a specific location enables the development of powerful tools for dissecting complex biological processes.
Development of Novel Bioconjugation Strategies Utilizing the Alkene Moiety (e.g., Click Chemistry)
Bioconjugation, the process of linking molecules in a biological environment, benefits greatly from specific and efficient chemical reactions. While the most widely known "click chemistry" reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), requires an alkyne , the alkene group in this compound is amenable to other powerful "click-like" bioconjugation strategies.
One such strategy is the thiol-ene reaction. Under UV initiation or in the presence of a radical initiator, a thiol-containing molecule can add across the alkene double bond with high efficiency and specificity. This reaction is often rapid, proceeds under biocompatible conditions, and is orthogonal to many other functional groups found in biological systems. This allows for the precise attachment of proteins, drugs, or imaging agents to peptides or other scaffolds containing the hexenoic acid residue. Furthermore, the alkene can participate in other modern ligation chemistries, including certain types of photo-click reactions and metathesis, expanding the toolkit for creating complex biomolecular conjugates. The related compound, Boc-(S)-3-Amino-5-hexynoic acid, with its terminal alkyne, is more directly suited for traditional CuAAC reactions. evitachem.combiosotop.com
Exploration in Materials Science Applications (e.g., Self-Assembly of Foldamers)
In materials science, there is a growing interest in creating "foldamers"—non-natural oligomers that fold into well-defined, predictable three-dimensional structures, similar to proteins. As a β-amino acid, this compound is a promising candidate for constructing novel foldamers. Peptides composed of β-amino acids are known to form stable helical and sheet-like structures that are resistant to proteolytic degradation.
The incorporation of this compound into a peptide backbone could be used to influence or stabilize these secondary structures. Crucially, the terminal alkene groups would be displayed on the exterior of the folded structure. These alkenes can then act as reactive sites for polymerization, allowing the foldamers to be linked together to form novel hydrogels, films, or nanofibers. Alternatively, the alkenes could be used to graft the foldamers onto surfaces, creating functionalized materials with specific binding properties or catalytic activity. The potential to combine predictable self-assembly with covalent modification makes this compound a valuable target for the design of new biomaterials.
Computational Design and Predictive Modeling of Enhanced Derivatives and Analogues
Computational chemistry provides powerful tools for accelerating research and development by predicting the properties of new molecules before they are synthesized. For this compound, molecular modeling and simulation can be employed to explore its potential and design enhanced derivatives.
Conformational Analysis: Molecular dynamics simulations can predict the conformational preferences of peptides containing this amino acid. This allows researchers to understand how it influences the secondary structure of a peptide chain, which is critical for designing foldamers or bioactive peptides with specific shapes.
Reactivity Modeling: Quantum mechanics calculations can be used to study the reactivity of the alkene moiety, helping to optimize conditions for bioconjugation reactions like the thiol-ene coupling.
Design of Analogues: As demonstrated in the design of other novel amino acid derivatives nih.gov, computational tools can be used to design analogues of this compound. For example, models could predict how changing the length of the carbon chain, or adding different substituents, would affect the folding, stability, or binding affinity of a resulting peptide. This predictive power can guide synthetic efforts toward molecules with improved properties for specific applications in medicine or materials science, saving significant time and resources.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Synonym | (S)-3-((tert-butoxycarbonyl)amino)hex-5-enoic acid | sigmaaldrich.com |
| CAS Number | 270263-03-1 | sigmaaldrich.comglentham.com |
| Molecular Formula | C₁₁H₁₉NO₄ | sigmaaldrich.comglentham.com |
| Molecular Weight | 229.27 g/mol | sigmaaldrich.com |
| Appearance | Lumps | sigmaaldrich.com |
| Optical Activity | [α]/D +20±1°, c = 1 in ethanol (B145695) | sigmaaldrich.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number |
|---|---|
| This compound | 270263-03-1 |
| Boc-(R)-3-Amino-5-hexenoic acid | 269726-94-5 |
| Boc-(S)-3-Amino-5-hexynoic acid | 270596-47-9 |
| Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | 270596-44-6 |
| (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid | 1260592-43-5 |
| Boc-D-3-amino-3-(3-bromophenyl)-propionic acid | 501015-16-3 |
| (S)-3-(Boc-amino)-5-methylhexanoic acid | 132549-43-0 |
Q & A
Basic: What are the recommended synthetic routes for Boc-(S)-3-Amino-5-hexenoic acid?
Methodological Answer:
The synthesis typically involves introducing the tert-butyloxycarbonyl (Boc) protecting group to the amino functionality of (S)-3-amino-5-hexenoic acid. A common approach includes:
- Step 1: Activation of the amino group using Boc anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., aqueous NaOH or DMAP) to form the Boc-protected intermediate .
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
- Validation: Confirm stereochemical integrity using chiral HPLC or polarimetry, as racemization can occur during protection .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy: H and C NMR to verify structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and the hexenoyl chain’s olefinic protons (δ 5.0–5.8 ppm) .
- Mass Spectrometry (LC-MS): To confirm molecular weight ([M+H] expected at m/z 244.3 for CHNO) and detect impurities .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm (C=O stretch of Boc) and ~3300 cm (N-H stretch) .
Advanced: How can reaction conditions be optimized to minimize racemization during Boc protection?
Methodological Answer:
Racemization risks arise from prolonged exposure to basic conditions. Mitigation strategies include:
- Low-Temperature Reactions: Conducting the reaction at 0–4°C to reduce base-induced epimerization .
- Short Reaction Times: Monitoring via TLC to halt the reaction immediately after completion.
- Solvent Selection: Using polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates without promoting hydrolysis .
Data Table:
| Condition | Racemization Risk | Yield (%) |
|---|---|---|
| Room Temperature | High | 65 |
| 0–4°C | Low | 85 |
| DMF as Solvent | Moderate | 78 |
Advanced: How do intermolecular interactions influence the crystallization of Boc-protected amino acids?
Methodological Answer:
In crystal structures, Boc-protected amino acids exhibit:
- Hydrogen Bonding: Between the Boc carbonyl and adjacent amide/acid groups, stabilizing the lattice .
- Van der Waals Interactions: Aliphatic Boc groups pack tightly, reducing solvent inclusion.
- Temperature Effects: Elevated temperatures (e.g., 298 K vs. 100 K) may disrupt water-mediated hydrogen bonds, as shown in SCXRD studies of Boc-γ(R)Phe-OH .
Key Insight: Use low-temperature crystallization (e.g., 100 K) to resolve ambiguous hydrogen bonding patterns.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS07) .
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., Boc anhydride).
- Storage: Keep in a cool, dry place away from oxidizers; the compound is hygroscopic and may degrade under humidity .
Advanced: How can researchers resolve contradictions in stereochemical assignments using computational methods?
Methodological Answer:
Discrepancies between experimental (e.g., X-ray) and theoretical stereochemical data can be addressed via:
- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions affecting rotational barriers (e.g., C-N bond rotation in Boc groups) .
- Density Functional Theory (DFT): Compare calculated and experimental IR/Raman spectra to validate conformational preferences .
Basic: What are the applications of this compound in peptide synthesis?
Methodological Answer:
- Building Block: Used to introduce unsaturated side chains into peptides, enabling studies on conformational flexibility .
- Post-Translational Modifications: The hexenoyl group can participate in click chemistry (e.g., thiol-ene reactions) for bioconjugation .
Advanced: How does the presence of the hexenoyl moiety affect the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
